molecular formula C10H9N5O2 B6197807 methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2680531-58-0

methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B6197807
CAS No.: 2680531-58-0
M. Wt: 231.2
InChI Key:
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Description

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry and material science due to its structural versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of NaOH-promoted cycloisomerization, which provides a rapid and high-yielding route to the imidazo[1,2-a]pyridine scaffold under ambient and aqueous conditions . This method is advantageous as it avoids the use of metal catalysts and harsh solvents, making it more environmentally friendly.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. Recent advancements have focused on metal-catalyzed coupling reactions, although these methods often face challenges related to product separation and the use of undesirable solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce new substituents at the azidomethyl position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications .

Properties

CAS No.

2680531-58-0

Molecular Formula

C10H9N5O2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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